Pirotinib -

Pirotinib

Catalog Number: EVT-1481604
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Source and Classification

Pirotinib was developed by the pharmaceutical company Jiangsu Hengrui Medicine Co., Ltd. as part of a broader effort to create targeted therapies for cancer treatment. It is classified as a small molecule inhibitor, specifically targeting receptor tyrosine kinases involved in tumor growth and progression. The compound is typically categorized under anti-cancer agents, with a focus on targeted therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of pirotinib involves several key steps that utilize various organic chemistry techniques. The synthesis pathway typically includes:

  1. Formation of the Core Structure: The synthesis begins with the preparation of the core structure through condensation reactions involving appropriate aryl or heteroaryl compounds.
  2. Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups necessary for biological activity. This may include halogenation or nitration reactions to modify the aromatic rings.
  3. Final Coupling Reactions: The final step often involves coupling reactions that link different molecular fragments, leading to the formation of pirotinib.

The precise synthetic route may vary based on the desired yield and purity, but generally adheres to established protocols in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

Pirotinib has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The chemical formula for pirotinib is C23H24N4O3C_{23}H_{24}N_{4}O_{3}.

  • Molecular Weight: Approximately 404.46 g/mol
  • Structural Features: The compound contains multiple aromatic rings, nitrogen atoms, and functional groups that enhance its binding affinity to target receptors.

The three-dimensional structure can be visualized using computational modeling software, which helps in understanding its interaction with HER2 and EGFR.

Chemical Reactions Analysis

Reactions and Technical Details

Pirotinib undergoes various chemical reactions that are crucial for its synthesis and biological activity:

  1. Nucleophilic Substitution Reactions: These reactions are essential for introducing halogen or other substituents on aromatic rings.
  2. Coupling Reactions: Key to forming the final product, these reactions involve linking two molecular fragments through covalent bonds.
  3. Deprotection Steps: If protecting groups were used during synthesis, deprotection steps are necessary to yield the active form of pirotinib.

Understanding these reactions is vital for optimizing synthesis conditions and improving yield.

Mechanism of Action

Process and Data

Pirotinib exerts its therapeutic effects primarily through inhibition of HER2 and EGFR signaling pathways:

  • Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of HER2 and EGFR, pirotinib prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: The inhibition leads to reduced cell growth and induction of apoptosis in cancer cells that overexpress these receptors.

Studies have shown that pirotinib effectively reduces tumor growth in preclinical models, highlighting its potential as an effective treatment option for HER2-positive cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pirotinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Pirotinib is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically reported around 150-155 °C, indicating solid-state stability.

These properties are critical when considering formulation strategies for drug delivery.

Applications

Scientific Uses

Pirotinib is primarily used in clinical research focused on cancer treatment:

  • Clinical Trials: It is being evaluated in various clinical trials aimed at assessing its efficacy against HER2-positive breast cancer, gastric cancer, and other malignancies.
  • Combination Therapies: Research is ongoing into its use in combination with other therapeutic agents to enhance anti-tumor efficacy while reducing resistance mechanisms commonly observed with monotherapy.

The potential applications of pirotinib extend beyond oncology, as ongoing studies explore its effects on other diseases where HER2 or EGFR play significant roles.

Molecular Pharmacology & Mechanisms of Action

Structural Characterization & Target Binding Kinetics

Pyrotinib (Chemical Formula: C₃₂H₃₁ClN₆O₃; Molecular Weight: 583.09 g/mol) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) classified as a 4-aminoquinoline derivative. Its molecular structure features a 3-cyanoquinoline core that enables covalent binding to the kinase domain of target receptors. A critical structural element is the acrylamide group, which forms an irreversible covalent bond with the cysteine-805 (Cys-805) residue in the ATP-binding pocket of human epidermal growth factor receptor 2 (HER2) via Michael addition. This binding exhibits slow dissociation kinetics, resulting in prolonged suppression of kinase activity despite plasma clearance. Structural analyses confirm hydrogen bonding between the N1 atom of the 3-cyanoquinoline moiety and methionine-801 (Met-801) in HER2’s hinge region, stabilizing the inhibitor-receptor complex [1] [3] [4].

Table 1: Structural and Physicochemical Properties of Pyrotinib

PropertyValue
Chemical FormulaC₃₂H₃₁ClN₆O₃
Molecular Weight583.09 g/mol
CAS Number1269662-73-8
Protein Binding SiteCys-805 (HER2 kinase domain)
Binding MechanismIrreversible covalent inhibition
Key Structural Motifs3-Cyanoquinoline, acrylamide group

HER/ErbB Receptor Tyrosine Kinase Inhibition Profiles

Pyrotinib functions as a pan-ErbB inhibitor with activity against EGFR/HER1, HER2, and HER4 receptors. Preclinical studies demonstrate potent inhibition of HER2 (IC₅₀: 5–8 nM) and EGFR (IC₅₀: 1–2 nM), significantly surpassing lapatinib’s affinity. This broad-spectrum activity disrupts both homodimerization (HER2-HER2) and heterodimerization (HER2-HER3, HER2-EGFR), crucial for signal amplification in HER2-overexpressing cancers. The irreversible binding confers sustained pathway suppression, even in trastuzumab-resistant models harboring PIK3CA mutations or HER2 extracellular domain alterations [2] [3] [4].

Intracellular Signaling Pathway Modulation

By inhibiting HER2 kinase activity, pyrotinib suppresses two key oncogenic pathways:

  • RAS/RAF/MEK/MAPK Pathway: Attenuation of downstream ERK phosphorylation reduces transcription of proliferative genes, impeding cancer cell division and migration.
  • PI3K/AKT Pathway: Blockade of PI3K activation decreases AKT phosphorylation, inhibiting anti-apoptotic signals and cellular survival.

This dual-pathway inhibition is particularly effective against tumors with constitutive HER2 activation. In HER2-positive metastatic breast cancer (MBC), pyrotinib-based regimens achieve 72.4% objective response rates (ORR) in first-line settings and overcome resistance driven by PIK3CA mutations by directly targeting upstream receptor activation [2] [3] [5].

Table 2: Pyrotinib Inhibition Profiles Across HER/ErbB Receptors

Target ReceptorInhibition IC₅₀ (nM)Primary Dimerization Partners
EGFR/HER11–2HER2, HER3
HER25–8EGFR, HER3, HER4
HER412–15HER2

Irreversible vs. Reversible Tyrosine Kinase Inhibition Dynamics

Unlike reversible TKIs (e.g., lapatinib), pyrotinib’s covalent binding provides prolonged target suppression independent of plasma half-life. This irreversibility:

  • Reduces dependency on sustained high plasma concentrations
  • Minimizes resistance from point mutations affecting drug-receptor affinity
  • Enhances efficacy against tumors with high ATP flux

Comparative studies show pyrotinib improves median progression-free survival (PFS) by 5.7 months over lapatinib in HER2-positive MBC (12.5 vs. 6.8 months), attributable to its irreversible mechanism [3] [4] [7].

Pharmacokinetic Properties & Blood-Brain Barrier Penetration

Pyrotinib exhibits favorable pharmacokinetics:

  • Absorption: Rapid oral absorption (Tₘₐₓ ≈ 4 hours) with dose-proportional exposure.
  • Metabolism: Hepatic processing via CYP3A4 and glucuronidation (UGT1A8/UGT1A9).
  • Elimination: Fecal excretion (57%) predominates over renal clearance (37%).

Crucially, pyrotinib demonstrates significant blood-brain barrier (BBB) penetration, achieving therapeutic concentrations in cerebrospinal fluid. This property translates to clinical efficacy in HER2-positive brain metastases, where pyrotinib combined with brain radiotherapy extends median CNS-specific PFS to 14.37 months versus 7.83 months without radiotherapy [3] [5] [7].

Properties

Product Name

Pirotinib

IUPAC Name

none

SMILES

none

Solubility

Soluble in DMSO, not in water

Synonyms

KBP-5209; KBP 5209; KBP5209; Pirotinib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.